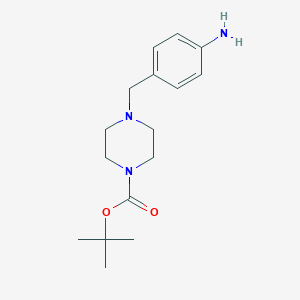

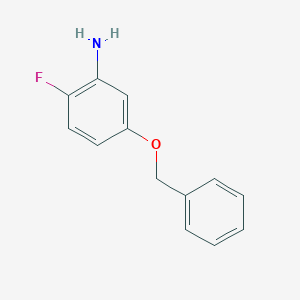

5-(Benzyloxy)-2-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

- Scientific Field: Pharmaceutical and Medicinal Chemistry .

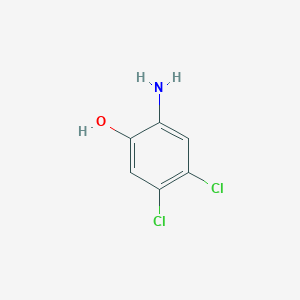

- Application Summary: Benzyloxy derivatives, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have been synthesized and screened for antimicrobial activity .

- Methods of Application: These compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results: The synthesized compounds were found to have antimicrobial activity, although the specific results were not detailed in the source .

Synthesis of Chromane Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: A compound similar to 5-(Benzyloxy)-2-fluoroaniline, specifically 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was used in the synthesis of chromane derivatives .

- Methods of Application: The compound was subjected to a cyclization process to produce methyl 5-(benzyloxy)-2H-chromene-7-carboxylate. The hydroxyl group was then deprotected and the double bond reduced .

- Results: The newly synthesized compounds were characterized by spectroscopic methods (FT-IR, 1H and 13C NMR, NOESY, and HSQC) .

Benzylic Oxidations and Reductions

- Scientific Field: Organic Chemistry .

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application: Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results: If the benzylic position is completely substituted this oxidative degradation does not occur .

Synthesis of Benzyl Ethers and Esters

- Scientific Field: Organic Chemistry .

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Results: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

Transition Metal Complexes Derived from Schiff Base Ligands

- Scientific Field: Inorganic Chemistry .

- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and studied for their in vitro antioxidant and antimicrobial activity .

- Methods of Application: The complexes were synthesized from Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results: The synthesized metal(II) complexes were found to have potent antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The complexes also exhibited antimicrobial activities against several bacterial and fungal strains .

Treatment of Parkinson’s Disease

- Scientific Field: Medicinal Chemistry .

- Application Summary: A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease .

- Methods of Application: The compounds were synthesized and evaluated for their MAO-B inhibitory activity, anti-oxidative effect, metal chelating ability, BBB permeability, neuroprotective effect, and anti-neuroinflammatory ability .

- Results: The representative compound 3h possessed potent and selective MAO-B inhibitory activity (IC 50 = 0.062 µM), and its inhibitory mode was competitive and reversible . Additionally, 3h also displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent), significant metal chelating ability and appropriate BBB permeability . Moreover, 3h exhibited good neuroprotective effect and anti-neuroinflammatory ability .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-5-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMNTICFWQYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391680 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoroaniline | |

CAS RN |

342042-82-4 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)